[(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol
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Overview
Description
[(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol is a complex organic compound characterized by its unique structure, which includes an oxane ring substituted with ethylsulfanyl and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol typically involves multiple steps, starting from simpler precursor molecules. The key steps include:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate diols and aldehydes under acidic or basic conditions.
Introduction of Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the oxane ring.
Addition of Phenylmethoxy Groups: The phenylmethoxy groups are added through etherification reactions, where phenol derivatives react with the hydroxyl groups on the oxane ring in the presence of a strong acid or base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxane ring or the phenylmethoxy groups, potentially leading to the formation of simpler alcohols or ethers.
Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxane ring can produce simpler alcohols.
Scientific Research Applications
Chemistry
In chemistry, [(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions, particularly those involving sulfanyl and ether groups. Its structural features make it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its ability to undergo various chemical transformations also makes it a candidate for drug modification and optimization.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its versatility in chemical reactions allows for the creation of customized products for specific industrial needs.
Mechanism of Action
The mechanism of action of [(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfanyl group can form covalent bonds with active site residues, while the phenylmethoxy groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol]
- [(2R,3S,4S,5S,6R)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol]
Uniqueness
[(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol is unique due to its specific combination of functional groups and stereochemistry. The presence of the ethylsulfanyl group distinguishes it from similar compounds, providing distinct chemical reactivity and biological activity. Additionally, the tris(phenylmethoxy) substitution pattern on the oxane ring offers unique steric and electronic properties that can influence its interactions with molecular targets.
Properties
Molecular Formula |
C29H34O5S |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol |
InChI |
InChI=1S/C29H34O5S/c1-2-35-29-28(33-21-24-16-10-5-11-17-24)27(32-20-23-14-8-4-9-15-23)26(25(18-30)34-29)31-19-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3/t25-,26+,27+,28-,29+/m1/s1 |
InChI Key |
AZQPSLVUJGSMNT-LLQHYSMESA-N |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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